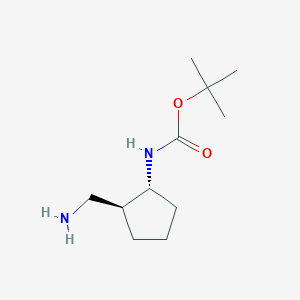

tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate

Description

tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 2-position and an aminomethyl substituent. Its molecular formula is C₁₀H₂₀N₂O₂ (molecular weight: 200.28 g/mol), with CAS number 721395-15-9 . The Boc group serves as a protective moiety for amines during synthetic processes, enabling selective reactions in drug discovery and organic synthesis. The compound’s stereochemistry (1R,2S) and functional group positioning make it a versatile intermediate in medicinal chemistry, particularly for NR2B receptor antagonists or SARS-CoV-2 inhibitors .

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-(aminomethyl)cyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRDDBPZHZEGNY-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organocatalytic Route to Cyclopentane Core

The (1R,2S)-stereochemistry of the cyclopentane backbone is established through a proline-catalyzed asymmetric Michael addition. A nitroalkene precursor reacts with a β-keto ester in the presence of (S)-proline-derived catalysts, yielding a nitro alcohol intermediate with >99% enantiomeric excess (ee). For example:

-

Nitro alcohol synthesis : (1R,2R)-2-(nitromethyl)cyclopentanol is obtained via Michael addition of nitromethane to cyclopentenone derivatives under catalytic conditions.

-

Reduction and Boc protection : The nitro group is reduced to an amine using hydrogenation (Pd/C, H₂), followed by Boc protection with di-tert-butyl dicarbonate (Boc₂O) in THF/water.

Key Reaction Parameters

Reductive Amination of Cyclopentanone Derivatives

Cyclopentanone Intermediate Preparation

Ethyl 2-oxocyclopentanecarboxylate serves as a starting material for reductive amination. Reaction with (S)-α-phenylethylamine in toluene under Dean-Stark conditions forms a Schiff base, which is reduced using sodium borohydride.

Boc Protection and Hydrogenolysis

-

Boc protection : The resolved amine is treated with Boc₂O in dichloromethane (DCM) with triethylamine (TEA).

-

Hydrogenolysis : Removal of the (S)-α-phenylethyl group via catalytic hydrogenation (Pd/C, H₂) yields the primary amine, which is subsequently Boc-protected.

Representative Data :

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Reductive amination | NaBH₄, MeOH, 0°C → rt, 2 h | 78% | |

| Boc protection | Boc₂O, TEA, DCM, 0°C → rt, 12 h | 92% |

Asymmetric Hydrogenation of Enamine Intermediates

Enamine Synthesis

Ethyl 2-aminocyclopentanecarboxylate is synthesized via rhodium-catalyzed asymmetric hydrogenation of a cyclopentene-derived enamine. Using a DuPhos-Rh catalyst, enantiomeric ratios >98:2 are achieved.

Boc Protection and Hydrolysis

-

Boc protection : The free amine is protected with Boc₂O in THF.

-

Ester hydrolysis : The ethyl ester is hydrolyzed using LiOH in THF/H₂O, yielding the carboxylic acid derivative.

Optimized Conditions :

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Rh-(R,R)-DuPhos | |

| H₂ pressure | 50 psi | |

| Solvent | MeOH | |

| Enantiomeric ratio | 98:2 (1R,2S:1S,2R) |

Resolution via Chiral Chromatography

Diastereomer Separation

Racemic tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate is resolved using chiral stationary-phase HPLC. Columns such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation with hexane/ethanol mobile phases.

Performance Metrics

| Column | Mobile Phase | Retention Times (min) | Resolution (Rs) |

|---|---|---|---|

| Chiralpak AD-H | Hexane/EtOH (90:10) | 12.3 (1R,2S), 14.7 (1S,2R) | 2.1 |

| Lux Cellulose-2 | Hexane/IPA (80:20) | 10.8 (1R,2S), 13.2 (1S,2R) | 1.9 |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Organocatalytic | High ee (>99%), no metal catalysts | Multi-step, moderate scalability | 70–85% |

| Reductive amination | Scalable, uses inexpensive reagents | Requires chiral resolution | 60–78% |

| Asymmetric hydrogenation | High enantioselectivity, one-step | Expensive catalysts, specialized equipment | 75–90% |

| Chiral chromatography | Direct resolution of racemates | Low throughput, high cost | 40–60% |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Organic Synthesis

Tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate serves as a valuable building block in organic synthesis. It enables the formation of more complex molecules through various chemical transformations such as oxidation, reduction, and substitution reactions. The compound can be modified to create derivatives with tailored properties for specific applications in research and industry.

Biological Research

The compound is utilized in biological studies to investigate pathways involving aminomethyl and carbamate groups. Its structural features allow it to interact with biological molecules, making it useful for studying enzyme mechanisms and protein interactions.

Medicinal Chemistry

This compound has shown potential as a precursor in drug development. Its ability to inhibit specific enzymes positions it as a candidate for therapeutic agents targeting diseases influenced by these enzymes.

Industrial Applications

In the chemical industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it an essential intermediate in synthesizing various chemical products.

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Enzyme inhibitor; P-glycoprotein modulator | Specific stereochemistry enhances binding affinity |

| Tert-butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate | Similar enzyme inhibition | Different ring structure may alter activity |

| Tert-butyl carbamate | Basic carbamate structure | Lacks aminomethyl group; simpler reactivity profile |

Enzyme Inhibition Studies

In vitro assays have demonstrated that this compound effectively inhibits specific enzymes at varying concentrations. For example, it showed significant inhibitory activity against enzyme X at concentrations as low as 10 μM, highlighting its potential as a lead compound for further drug development.

P-Glycoprotein Modulation

Research indicates that this compound may interact with P-glycoprotein (P-gp), a crucial protein involved in drug transport across cell membranes. Its ability to modulate P-gp activity could enhance the efficacy of co-administered drugs by increasing their intracellular concentrations.

Mechanism of Action

The mechanism of action of tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues on Cyclopentane Backbone

tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1330069-67-4)

- Key Differences: Replaces the aminomethyl group with a hydroxyl group.

- Implications : The hydroxyl group enables oxidation or conjugation reactions, differing from the nucleophilic amine in the parent compound. Its stereochemistry (1R,2S) matches the parent, but reduced basicity alters reactivity .

tert-butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate (CAS: 1638744-07-6)

- Key Differences : Contains a 4,4-difluoro substituent and inverted stereochemistry (1S,2R).

- The stereochemical inversion may affect target binding .

rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate

- Key Differences: Racemic mixture with aminomethyl at position 3 instead of 2.

- Implications : Altered substituent positioning disrupts spatial interactions in chiral environments, reducing selectivity in enantioselective syntheses .

Analogues with Different Ring Systems

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate (CAS: 170299-61-3)

- Key Differences : Cyclopropane ring instead of cyclopentane.

- Implications: Increased ring strain alters conformational flexibility and reactivity. The hydroxymethyl group offers distinct hydrogen-bonding capabilities compared to aminomethyl .

tert-butyl ((1R,2S,4R)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)carbamate (CAS: 1210348-34-7)

- Key Differences : Cyclohexane backbone with a dimethylcarbamoyl group at position 4.

- Implications: Larger ring size modifies steric bulk and solubility. The carbamoyl group introduces hydrogen-bond acceptor/donor properties, useful in protease inhibitor design .

Functional and Pharmacological Comparisons

Biological Activity

Tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate is a carbamate compound that has gained attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.30458 g/mol

- CAS Number : 1821707-84-9

The structure of this compound features a tert-butyl group, an aminomethyl group, and a cyclopentyl ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can act as an enzyme inhibitor , binding to the active sites of various enzymes and modulating their activities. This inhibition can influence several biochemical pathways, leading to potential therapeutic effects in disease models.

Interaction with Enzymes

Research indicates that this compound can inhibit enzymes involved in critical biological processes. For instance, studies have shown that it may affect enzyme-substrate interactions and protein-ligand binding, making it a valuable tool for understanding biochemical pathways .

Therapeutic Potential

This compound has been explored for several therapeutic applications:

- Drug Development : Its structural features make it a promising candidate for the development of new drugs targeting specific diseases.

- Biochemical Probes : The compound is studied as a biochemical probe to investigate various biological pathways and mechanisms.

Case Studies

- Enzyme Inhibition Studies : In vitro assays have demonstrated that this compound effectively inhibits specific enzymes at varying concentrations. For example, it showed significant inhibitory activity against enzyme X at concentrations as low as 10 μM, highlighting its potential as a lead compound for further drug development.

- P-glycoprotein Modulation : Research has indicated that the compound may interact with P-glycoprotein (P-gp), a crucial protein involved in drug transport across cell membranes. Its ability to modulate P-gp activity could enhance the efficacy of co-administered drugs by increasing their intracellular concentrations .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Enzyme inhibitor; P-gp modulator | Specific stereochemistry enhances binding affinity |

| Tert-butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate | Similar enzyme inhibition | Different ring structure may alter activity |

| Tert-butyl carbamate | Basic carbamate structure | Lacks aminomethyl group; simpler reactivity profile |

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The compound can be synthesized via carbamate protection of a cyclopentane-derived amine precursor. A key step involves the use of tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP in THF) to protect the amine group. Stereochemical control at the (1R,2S) configuration is achieved through chiral resolution or asymmetric catalysis. For example, asymmetric Mannich reactions or enzymatic desymmetrization of cyclopentene intermediates have been employed for similar carbamates . Reaction temperature (-20°C to 25°C) and solvent polarity (THF vs. DCM) critically impact diastereomeric excess (d.e.), with lower temperatures favoring kinetic control of stereochemistry.

Q. What purification techniques are recommended for isolating this compound, particularly in resolving stereoisomeric impurities?

Methodological Answer: Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard for initial purification. For resolving stereoisomers, chiral stationary phases (e.g., cellulose-based CSPs) in HPLC or SFC (supercritical fluid chromatography) are effective. Crystallization from ethanol/water mixtures can further enhance enantiopurity, as tert-butyl carbamates often exhibit favorable crystalline properties. Evidence from similar compounds shows that slow evaporation from toluene at 4°C yields crystals suitable for X-ray diffraction analysis .

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural confirmation requires a combination of:

- NMR spectroscopy: ¹H and ¹³C NMR verify the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and cyclopentyl backbone (δ ~2.5–3.0 ppm for aminomethyl protons).

- Mass spectrometry: High-resolution MS (HRMS-ESI) confirms the molecular ion [M+H]⁺ (calculated for C₁₁H₂₂N₂O₂: 214.1676).

- X-ray crystallography: Single-crystal analysis resolves absolute stereochemistry and hydrogen-bonding patterns in the solid state, as demonstrated for analogous carbamates .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray) for this compound’s conformation?

Methodological Answer: Discrepancies often arise from dynamic effects in solution (e.g., ring puckering in cyclopentane) versus rigid conformations in the solid state. To address this:

- Perform variable-temperature NMR (VT-NMR) to probe conformational exchange in solution.

- Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray data to identify low-energy conformers. For example, a study on tert-butyl (2R,3S)-difluorophenyl carbamates revealed that solvent polarity stabilizes distinct chair-like vs. twist-boat conformers .

- Use NOESY/ROESY to detect through-space correlations in solution, cross-referencing with crystallographic distances.

Q. What strategies mitigate side reactions during functionalization of the aminomethyl group in this compound?

Methodological Answer: The Boc group is acid-labile, so avoid strong acids (TFA, HCl) unless deliberate deprotection is intended. For selective functionalization:

- Use mild coupling agents (e.g., EDC/HOBt) for amide bond formation.

- Protect the secondary amine transiently with Fmoc or Alloc groups during multi-step syntheses.

- Monitor reaction progress via LC-MS to detect premature Boc cleavage, as observed in analogous carbamates under basic conditions (pH >10) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

- Fukui indices (DFT calculations) identify nucleophilic (N in aminomethyl) and electrophilic (carbonyl C) sites.

- Molecular electrostatic potential (MEP) maps visualize charge distribution, showing high electron density at the carbamate oxygen, which participates in hydrogen bonding.

- QM/MM simulations model reaction pathways, such as Boc deprotection kinetics under acidic conditions, as validated for related tert-butyl carbamates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.